molecular formula C24H24ClF B12577826 2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene CAS No. 185518-21-2

2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene

Cat. No.: B12577826
CAS No.: 185518-21-2
M. Wt: 366.9 g/mol
InChI Key: JJTIHZOAFIUEIJ-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with a butadiyne chain substituted with an octylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene typically involves multi-step organic reactions. One common method involves the coupling of a halogenated benzene derivative with a butadiyne compound. The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere to facilitate the coupling reaction. The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The butadiyne chain can undergo oxidation to form carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing chlorine or fluorine.

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding. The butadiyne chain and octylphenyl group contribute to the compound’s hydrophobic interactions, influencing its overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-fluorobenzene: A simpler halogenated benzene derivative with only chlorine and fluorine substituents.

    4-Octylphenylacetylene: Contains an octylphenyl group attached to an acetylene chain but lacks halogen substituents.

Uniqueness

2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene is unique due to the combination of halogen atoms and the butadiyne chain with an octylphenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

185518-21-2

Molecular Formula

C24H24ClF

Molecular Weight

366.9 g/mol

IUPAC Name

2-chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C24H24ClF/c1-2-3-4-5-6-7-10-20-13-15-21(16-14-20)11-8-9-12-22-17-18-24(26)23(25)19-22/h13-19H,2-7,10H2,1H3

InChI Key

JJTIHZOAFIUEIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#CC#CC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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